Differential CpG Deletion Frequency: 1-Amino-8-nitropyrene Guanine Adduct vs. 1-Nitropyrene and 1,6-Dinitropyrene Adducts
In repair-competent E. coli without SOS induction, the C8-guanine adduct derived from 1-amino-8-nitropyrene (Gua-C8-1,8-ANP) induced CpG dinucleotide deletions at a frequency of 10.0%, which is 5.9-fold higher than the 1.7% deletion frequency induced by the 1-nitropyrene-derived adduct (Gua-C8-AP) and 1.5-fold higher than the 6.8% frequency induced by the 1,6-dinitropyrene-derived adduct (Gua-C8-1,6-ANP) in an identical CGCGCG sequence context [1]. With SOS induction, the CpG deletion frequencies increased to 15.1% for 1,8-ANP adducts versus 11.1% for 1,6-ANP and 1.9% for 1-NP adducts [1].
| Evidence Dimension | CpG dinucleotide deletion frequency (frameshift mutagenesis) |
|---|---|
| Target Compound Data | 10.0% (without SOS); 15.1% (with SOS) |
| Comparator Or Baseline | 1-Nitropyrene adduct: 1.7% (without SOS), 1.9% (with SOS); 1,6-Dinitropyrene adduct: 6.8% (without SOS), 11.1% (with SOS) |
| Quantified Difference | 5.9-fold higher than 1-NP adduct; 1.5-fold higher than 1,6-DNP adduct (without SOS) |
| Conditions | Single-stranded M13mp7L2 vector containing CGCGCG sequence, replicated in repair-competent E. coli |
Why This Matters
Higher frameshift mutagenesis potential directly impacts hazard assessment and prioritization in genetic toxicology studies; researchers selecting reference mutagens or investigating DNA repair mechanisms require adduct-specific mutation data.
- [1] Watt, D. L. (2005). Biological effects of bulky C8-deoxyguanosine adducts of nitroaromatic compounds by a site-specific approach. Ph.D. Dissertation, University of Connecticut. View Source
